molecular formula C22H16N2O8 B11701517 Bis(4-nitrobenzyl) benzene-1,4-dicarboxylate

Bis(4-nitrobenzyl) benzene-1,4-dicarboxylate

Cat. No.: B11701517
M. Wt: 436.4 g/mol
InChI Key: JNOBYCFEIDNMMN-UHFFFAOYSA-N
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Description

1,4-BIS[(4-NITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE is an organic compound with the molecular formula C22H16N2O8. It is known for its unique structure, which includes two nitrophenyl groups attached to a benzene ring through methylene bridges, and two carboxylate groups at the para positions of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-BIS[(4-NITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE typically involves the reaction of 1,4-benzenedicarboxylic acid with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-BIS[(4-NITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, elevated temperatures.

    Esterification: Alcohols, acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products Formed

    Reduction: 1,4-BIS[(4-AMINOPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Ester derivatives of the compound.

Scientific Research Applications

1,4-BIS[(4-NITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-BIS[(4-NITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE is not well-documented. its effects are likely related to the presence of nitro and carboxylate groups, which can participate in various chemical reactions and interactions with biological molecules. The nitro groups can undergo reduction to form amino groups, which can then interact with proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    1,4-BIS[(4-AMINOPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE: A reduced form of the compound with amino groups instead of nitro groups.

    1,4-BIS[(4-METHOXYPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE: A derivative with methoxy groups instead of nitro groups.

Uniqueness

1,4-BIS[(4-NITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE is unique due to the presence of both nitro and carboxylate groups, which provide a combination of reactivity and functionality that is not commonly found in other compounds. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C22H16N2O8

Molecular Weight

436.4 g/mol

IUPAC Name

bis[(4-nitrophenyl)methyl] benzene-1,4-dicarboxylate

InChI

InChI=1S/C22H16N2O8/c25-21(31-13-15-1-9-19(10-2-15)23(27)28)17-5-7-18(8-6-17)22(26)32-14-16-3-11-20(12-4-16)24(29)30/h1-12H,13-14H2

InChI Key

JNOBYCFEIDNMMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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